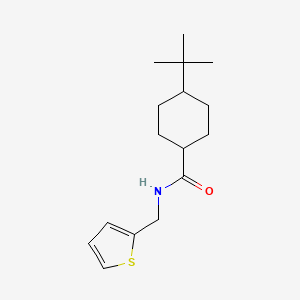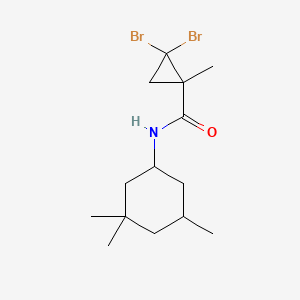![molecular formula C21H19ClN2O3S B4278998 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278998.png)
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide
Overview
Description
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide, also known as CP-690,550, is a synthetic compound that belongs to a class of drugs called Janus kinase inhibitors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide works by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways of cytokines and growth factors. By inhibiting Janus kinases, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide can reduce inflammation and suppress immune responses. 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to be a selective inhibitor of Janus kinase 3, which is involved in the signaling pathways of cytokines that are important in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to reduce inflammation and suppress immune responses in various animal models of autoimmune diseases. In clinical trials, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to reduce the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has also been shown to be well-tolerated in humans, with a low incidence of adverse events.
Advantages and Limitations for Lab Experiments
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has several advantages for lab experiments, including its selectivity for Janus kinase 3, its ability to reduce inflammation and suppress immune responses, and its well-tolerated profile in humans. However, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide also has some limitations, including its relatively short half-life, which may require frequent dosing, and its potential for drug-drug interactions.
Future Directions
There are several future directions for the research and development of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide. These include:
1. Further studies to elucidate the mechanism of action of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide and its effects on various cytokines and growth factors.
2. Development of new formulations of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide with improved pharmacokinetic properties, such as longer half-life and better bioavailability.
3. Investigation of the potential therapeutic applications of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide in other autoimmune diseases, such as multiple sclerosis and lupus.
4. Studies to identify biomarkers that can predict the response to 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide treatment and monitor disease activity.
5. Development of combination therapies that include 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide and other drugs with complementary mechanisms of action.
In conclusion, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide is a promising compound with potential therapeutic applications in various autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide are warranted to fully realize its therapeutic potential.
Scientific Research Applications
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has shown promising results in reducing inflammation and suppressing immune responses. In clinical trials, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
2-[2-(3-chlorophenoxy)propanoylamino]-5-methyl-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-12(27-16-10-6-9-15(22)11-16)20(26)24-21-18(19(23)25)17(13(2)28-21)14-7-4-3-5-8-14/h3-12H,1-2H3,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHHBNXFWGIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4278919.png)
![4-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B4278927.png)


![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-methylpiperidine](/img/structure/B4278964.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-ethylpiperazine](/img/structure/B4278980.png)
![5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278985.png)
![methyl 4-(2-furyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4278990.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B4279002.png)
![3-({[4-(4-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279005.png)
![5-{[4-(4-sec-butylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4279011.png)
![1-(5-bromo-2-furoyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4279014.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4279024.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4279028.png)